2-((4-fluorophenyl)thio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
Scientific Research Applications
Structural Aspects and Inclusion Compounds
Research on amide-containing isoquinoline derivatives highlights the structural aspects and properties of such compounds. Studies have shown that certain isoquinoline derivatives can form gels or crystalline solids upon treatment with mineral acids, demonstrating their potential for forming inclusion compounds with various applications in materials science. The formation of host–guest complexes with enhanced fluorescence emission suggests possible applications in sensing and molecular recognition (Karmakar, Sarma, & Baruah, 2007).
Multicomponent Synthesis
Another study describes the multicomponent synthesis of tetrahydroquinoline derivatives, showcasing the versatility of similar frameworks in chemical synthesis. These derivatives were synthesized through condensation reactions, indicating the utility of such compounds in the development of novel organic materials with potential applications in drug discovery and materials chemistry (Dyachenko et al., 2015).
Anticancer Activity
Sulfonamide derivatives, including those structurally related to our compound of interest, have been explored for their cytotoxic activities against various cancer cell lines. This highlights the potential therapeutic applications of these compounds as anticancer agents. One study found specific sulfonamide derivatives to exhibit potent activity against breast and colon cancer cell lines, indicating the significance of such compounds in medicinal chemistry and oncology research (Ghorab et al., 2015).
Herbicide Antidotes
Isoquinoline compounds have also been identified as effective antidotes for certain herbicides, including thiocarbamate, triazine-type, and acetamide herbicides. This suggests their utility in agricultural sciences, particularly in the development of compounds that can protect crops from the adverse effects of herbicide exposure (Cacm Staff, 2009).
Synthesis and Cyclization Reactions
The versatility of isoquinoline compounds in synthesis and cyclization reactions is further demonstrated by studies on their cyclization to form acetamides. These reactions underline the potential of such compounds in synthetic organic chemistry, providing pathways to novel compounds with diverse applications (Kobayashi et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJPCPLHZIORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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